Xantphos Pd G3: A Comprehensive Technical Guide for Advanced Catalysis
Xantphos Pd G3: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Xantphos (B1684198) Pd G3 is a third-generation Buchwald precatalyst that has emerged as a highly efficient and versatile tool in modern organic synthesis. Its exceptional stability, broad applicability in a range of cross-coupling reactions, and user-friendly nature have made it a preferred choice for the construction of complex molecular architectures in pharmaceutical and materials science research. This technical guide provides an in-depth overview of Xantphos Pd G3, including its core properties, detailed experimental protocols for key reactions, and a summary of its performance in various catalytic transformations.
Core Properties and Structural Elucidation
Xantphos Pd G3, systematically named [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene][2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable palladium(II) complex. This stability allows for easier handling and setup compared to earlier generation catalysts, a significant advantage in both academic and industrial settings. The catalyst is highly soluble in a wide range of common organic solvents, facilitating its use in various reaction media.[1]
The structure of Xantphos Pd G3 features a palladium center coordinated to the bulky and electron-rich Xantphos ligand and a 2-(2'-amino-1,1'-biphenyl) fragment. The Xantphos ligand, with its wide bite angle, is crucial for promoting the reductive elimination step in the catalytic cycle, leading to higher reaction rates and yields. The aminobiphenyl moiety facilitates the initial activation of the precatalyst to the active Pd(0) species.
Table 1: Physicochemical Properties of Xantphos Pd G3
| Property | Value |
| Chemical Name | [4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene][2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate |
| CAS Number | 1445085-97-1 |
| Molecular Formula | C₅₂H₄₅NO₄P₂PdS |
| Molecular Weight | 948.35 g/mol [2] |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 164-167 °C (decomposition)[2] |
| Stability | Air, moisture, and thermally stable[1] |
| Solubility | Highly soluble in common organic solvents |
Catalytic Applications and Performance
Xantphos Pd G3 is a powerhouse in palladium-catalyzed cross-coupling chemistry, demonstrating high efficacy in a multitude of transformations that are fundamental to modern synthetic chemistry. Its versatility extends to Suzuki-Miyaura, Buchwald-Hartwig amination, Negishi, Heck, Hiyama, Sonogashira, and Stille couplings, as well as more specialized reactions like aminocarbonylation and C-S bond formation.[1] A key advantage of this third-generation precatalyst is the ability to use lower catalyst loadings and achieve shorter reaction times compared to its predecessors.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Xantphos Pd G3 has proven to be an exceptional catalyst for this reaction, particularly with challenging substrates such as heteroaryl chlorides and unstable boronic acids.
Table 2: Performance of Xantphos Pd G3 in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 2-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 94 |
Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where Xantphos Pd G3 excels. It facilitates the coupling of a wide range of aryl halides with various amines, including primary and secondary amines, and amides.
Table 3: Performance of Xantphos Pd G3 in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 |
| 1-Bromo-4-tert-butylbenzene | Aniline | DBU | MeCN/PhMe | 140 | 1 | >95 |
| 1-Chloro-3,5-dimethylbenzene | Benzylamine | DBU | MeCN/PhMe | 140 | 1 | >95 |
| 4-Bromobenzonitrile | Benzamide | Cs₂CO₃ | Dioxane | 100 | 16 | 95[3] |
Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.
Negishi Coupling
For the formation of C-C bonds involving organozinc reagents, the Negishi coupling is a powerful tool. Xantphos Pd G3 has been successfully employed in these reactions, including those with challenging heteroaryl halides.
Table 4: Performance of Xantphos Pd G3 in Negishi Coupling
| Aryl Halide | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | sec-Butylzinc bromide | THF | 25 | 16 | 92 |
| 4-Bromo-N,N-dimethylaniline | Isopropylzinc bromide | THF | 25 | 16 | 91 |
| 1-Bromo-4-methoxybenzene | Cyclopentylzinc bromide | THF | 25 | 16 | 88 |
Note: This data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scales.
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions utilizing Xantphos Pd G3. These protocols are intended as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Xantphos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, THF, toluene)
-
Degassed water (optional, often beneficial)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, and Xantphos Pd G3.
-
Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
If the aryl halide is a liquid, add it via syringe at this point.
-
Add the degassed solvent and, if applicable, water via syringe. A common solvent ratio is 10:1 organic solvent to water.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination in a Flow Reactor
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Xantphos Pd G3 (5 mol%)
-
Solvent mixture (e.g., MeCN/PhMe)
Procedure:
-
Prepare a stock solution of the aryl halide, amine, DBU, and Xantphos Pd G3 in the chosen solvent system.
-
Set up a continuous flow reactor system, typically consisting of a pump, a heated reactor coil, and a back-pressure regulator.
-
Pump the reaction mixture through the flow reactor at a defined flow rate to achieve the desired residence time (e.g., 60 minutes).
-
Maintain the reactor at the desired temperature (e.g., 140 °C).
-
Collect the output from the reactor.
-
The collected solution can be worked up by standard aqueous extraction and the product isolated by chromatography.[4][5]
Signaling Pathways and Catalytic Cycles
The efficacy of Xantphos Pd G3 stems from its well-defined activation pathway and catalytic cycle. The precatalyst is activated in the presence of a base, which deprotonates the aminobiphenyl ligand, leading to the formation of the active, monoligated Pd(0) species. This active catalyst then enters the catalytic cycle.
Once activated, the Pd(0) species initiates the catalytic cycle, which for a Suzuki-Miyaura coupling, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
Xantphos Pd G3 is a state-of-the-art precatalyst that offers significant advantages for a wide array of palladium-catalyzed cross-coupling reactions. Its high stability, broad substrate scope, and the ability to operate under mild conditions with low catalyst loadings make it an invaluable tool for chemists in the pharmaceutical and materials science industries. The well-defined activation pathway and catalytic cycle contribute to its reliability and high performance. The experimental protocols and performance data provided in this guide serve as a valuable resource for researchers looking to leverage the power of Xantphos Pd G3 in their synthetic endeavors.
References
- 1. XantPhos Pd G3 95 1445085-97-1 [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
